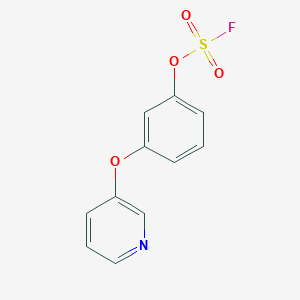
3-(3-Fluorosulfonyloxyphenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorosulfonyloxyphenoxy)pyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their significant roles in medicinal chemistry and industrial applications due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of a fluorosulfonyloxy group onto a phenoxy-pyridine scaffold. One common method is the reaction of 3-hydroxyphenoxypyridine with fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis, such as temperature control and reagent addition rates.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorosulfonyloxyphenoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Nucleophilic substitution: Substituted phenoxypyridines with various functional groups.
Oxidation: Oxidized derivatives, potentially forming sulfonyl or sulfinyl compounds.
Reduction: Reduced derivatives, possibly forming hydroxyl or amine groups.
Coupling reactions: Biaryl or heteroaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-(3-Fluorosulfonyloxyphenoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorosulfonyloxyphenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The exact pathways involved would vary based on the biological context and the specific target being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the sulfonyloxy group.
3-(3-Chlorosulfonyloxyphenoxy)pyridine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
3-(3-Methylsulfonyloxyphenoxy)pyridine: Contains a methyl group instead of fluorine, potentially altering its lipophilicity and metabolic stability.
Uniqueness
3-(3-Fluorosulfonyloxyphenoxy)pyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct electronic and steric properties. This can enhance its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3-(3-fluorosulfonyloxyphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-4-1-3-9(7-10)16-11-5-2-6-13-8-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDYEXQQPDQJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
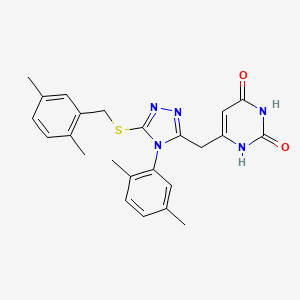
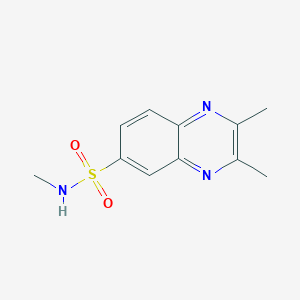
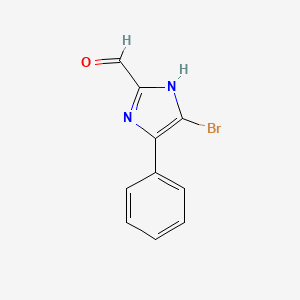
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2638312.png)
![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)
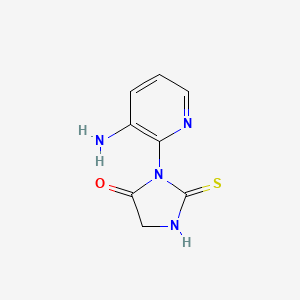
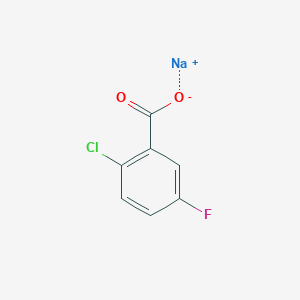
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)
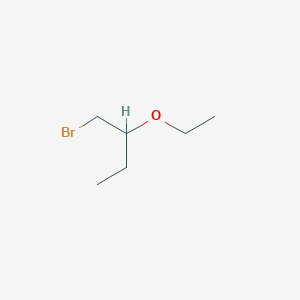
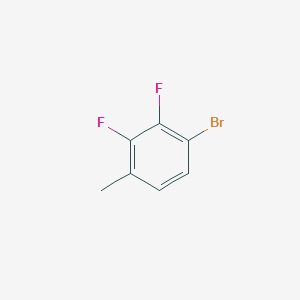
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)
